5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate
Description
The compound 5-(1-(4-bromobenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate features a 1,2,4-oxadiazole core substituted with a 4-bromobenzyl-functionalized azetidine ring at position 5 and a 3-(trifluoromethyl)phenyl group at position 2. The oxalate salt form enhances solubility and stability, which is critical for pharmaceutical applications.
Properties
IUPAC Name |
5-[1-[(4-bromophenyl)methyl]azetidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrF3N3O.C2H2O4/c20-16-6-4-12(5-7-16)9-26-10-14(11-26)18-24-17(25-27-18)13-2-1-3-15(8-13)19(21,22)23;3-1(4)2(5)6/h1-8,14H,9-11H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNOZERNAOIXII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)Br)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrF3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate is a derivative of the 1,3,4-oxadiazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer potential, and other pharmacological effects supported by recent research findings.
Structure and Properties
The structure of the compound includes:
- Azetidine ring : Contributes to the compound's stability and biological activity.
- 1,2,4-Oxadiazole core : Known for its broad spectrum of biological activities including antimicrobial and anticancer properties.
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
1. Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. The following table summarizes findings related to various derivatives of 1,3,4-oxadiazoles:
| Compound Type | Activity Type | Reference |
|---|---|---|
| Aryl derivatives | Antibacterial | Dhumal et al. (2016) |
| Heterocyclic derivatives | Antifungal | Salama et al. (2020) |
| Tricyclic compounds | Antitubercular | Desai et al. (2016) |
Studies have shown that This compound exhibits potent antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The mechanism of action appears to involve inhibition of bacterial fatty acid synthesis by targeting enzymes like enoyl-acyl carrier protein reductase (FabI) .
2. Anticancer Potential
The anticancer effects of oxadiazole derivatives have been widely studied. Compounds with similar structures have shown:
- Inhibition of tumor cell proliferation.
- Induction of apoptosis in cancer cells.
For instance, studies indicate that oxadiazole derivatives can inhibit the growth of various cancer cell lines including breast cancer and lung cancer cells . The specific mechanisms often involve modulation of apoptotic pathways and interference with cell cycle progression.
3. Other Pharmacological Effects
Beyond antimicrobial and anticancer activities, compounds in this class have demonstrated:
- Anti-inflammatory effects : Inhibition of pro-inflammatory cytokines.
- Analgesic properties : Reduction in pain response in animal models.
Research has highlighted that the structural features of oxadiazole compounds contribute significantly to their pharmacological profiles .
Case Studies
Several studies have focused on synthesizing and testing new oxadiazole derivatives:
- Navin et al. (2016) : Developed a series of benzothiazepine derivatives with oxadiazole cores demonstrating broad-spectrum antimicrobial activity.
- Sindhe et al. (2016) : Investigated 2,5-disubstituted 1,3,4-oxadiazoles with naphthofuran moieties that exhibited superior antibacterial properties compared to standard antibiotics like ampicillin.
These studies confirm the potential of oxadiazole derivatives as promising candidates for drug development aimed at treating infections and cancer.
Comparison with Similar Compounds
Structural Features and Substituent Variations
Key Observations :
- Ring Size and Conformation : The target compound’s azetidine (4-membered ring) contrasts with piperidine (6-membered, ) and quinuclidine (), which influence steric effects and metabolic stability. Smaller rings like azetidine may enhance rigidity and receptor binding selectivity .
- Halogen Substituents : The 4-bromobenzyl group in the target compound differs from chloromethyl () and 3-chlorothiophene (). Bromine’s larger atomic radius may enhance hydrophobic interactions compared to chlorine .
- Trifluoromethyl Position : The meta-TFMP group in the target compound vs. para-TFMP in alters electronic effects. Meta substitution may reduce steric hindrance in certain binding pockets .
Pharmacological and Physicochemical Properties
- Oxalate Salt vs. Free Bases : The oxalate counterion in the target compound likely improves aqueous solubility compared to neutral analogs like 1d (), critical for oral bioavailability .
- Anticancer Potential: Compound 1d () induces apoptosis via TIP47 inhibition. The target’s azetidine-TFMP combination may similarly target protein-protein interactions, though empirical validation is needed .
- Antimicrobial Activity : Bromobenzyl-containing compounds (e.g., ) show antimicrobial effects, suggesting the target’s 4-bromobenzyl group could be leveraged for similar applications .
Q & A
Q. Purity Optimization :
- Chromatography : Use flash column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates.
- Recrystallization : Purify the final oxalate salt using ethanol/water mixtures.
- Analytical validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and ¹H/¹³C NMR .
Basic: How should researchers characterize the crystal structure and conformation of this compound?
Methodological Answer:
- X-ray crystallography : Grow single crystals via slow evaporation of a saturated DMSO/ethanol solution. Use a Bruker SMART diffractometer (Mo-Kα radiation) to collect data. Solve structures with SHELX software, focusing on dihedral angles between the azetidine, oxadiazole, and trifluoromethylphenyl moieties .
- Spectroscopic analysis :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the azetidine and trifluoromethyl groups .
- FT-IR : Confirm oxadiazole ring formation via characteristic C=N stretching (~1600 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
Basic: What solvent systems are optimal for solubility studies of this compound?
Methodological Answer:
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | >50 | 25°C, vortexed |
| Ethanol | 10–15 | 40°C, sonicated |
| Water | <1 | 25°C |
- Method : Use a shake-flask method with UV-Vis quantification (λ = 254 nm). Pre-saturate solvents with the compound for 24 hours .
- Note : Low aqueous solubility necessitates formulation studies (e.g., PEG-based nanoparticles) for in vivo applications .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
Methodological Answer:
- Analog synthesis : Modify the azetidine substituent (e.g., replace 4-bromobenzyl with 4-fluorobenzyl) or oxadiazole position (e.g., 1,3,4-oxadiazole vs. 1,2,4-oxadiazole) .
- In vitro assays :
- Data analysis : Use multivariate regression to correlate substituent electronegativity (Hammett σ values) with activity .
Advanced: What degradation pathways should be monitored during stability studies?
Methodological Answer:
- Forced degradation : Expose the compound to heat (60°C), UV light (254 nm), and acidic/basic conditions (0.1 M HCl/NaOH) .
- LC-MS analysis : Monitor for:
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions (4°C, desiccated) .
Advanced: How can researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
- Reproducibility checks : Validate assay conditions (e.g., ATP concentration in kinase assays) and cell line authenticity (STR profiling) .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to positive controls) .
- Controlled variables : Ensure consistent salt forms (oxalate vs. hydrochloride) and enantiomeric purity (if chiral centers exist) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine powders .
- Spill management : Neutralize with activated carbon and dispose as hazardous waste .
Advanced: How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model binding to the ATP pocket of EGFR (PDB ID: 1M17). Parameterize the trifluoromethyl group’s hydrophobicity and halogen bonding .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD and hydrogen-bond occupancy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
